The synthesis of (4-Chlorophenyl)(Pyridin-3-Yl)Methanone can be achieved through several methods, with one notable approach involving the use of pyridinium chlorochromate as an oxidizing agent. The general procedure is as follows:
The yield from this synthesis method typically reaches around 71% .
The molecular structure of (4-Chlorophenyl)(Pyridin-3-Yl)Methanone features a central carbon atom bonded to a carbonyl group and two aromatic rings: one being a chlorinated phenyl group and the other a pyridine ring.
The crystal structure analysis reveals that molecules form supramolecular chains through hydrogen bonding interactions, particularly involving amide-N–H⋯N(pyridyl) hydrogen bonds, contributing to its stability in solid form .
(4-Chlorophenyl)(Pyridin-3-Yl)Methanone participates in various chemical reactions typical of aromatic ketones:
These reactions are influenced by factors such as steric hindrance from substituents and electronic effects arising from the presence of chlorine and nitrogen atoms .
The mechanism of action for (4-Chlorophenyl)(Pyridin-3-Yl)Methanone in biological systems is not extensively documented but is hypothesized to involve:
The compound exhibits characteristic absorption bands in infrared spectroscopy indicative of carbonyl (C=O) stretching around 1630 cm and aromatic C–H bending modes . Nuclear magnetic resonance spectroscopy provides insights into the hydrogen environments within the molecule, revealing distinct chemical shifts corresponding to the aromatic protons.
(4-Chlorophenyl)(Pyridin-3-Yl)Methanone has potential applications across several scientific domains:
Diarylmethanones represent a fundamental scaffold in organic chemistry characterized by two aromatic rings connected via a carbonyl (C=O) functional group. This arrangement confers distinctive electronic properties and conformational rigidity, making these compounds versatile synthetic intermediates. The carbonyl group polarizes the molecule, creating an electrophilic center susceptible to nucleophilic attack, while the aromatic systems (typically phenyl, pyridyl, or heterocyclic variants) provide platforms for further functionalization through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The unsymmetrical nature of (4-chlorophenyl)(pyridin-3-yl)methanone (CAS 14548-44-8) exemplifies this versatility, combining an electron-deficient pyridine ring with a chlorinated benzene ring. This electronic asymmetry directs regioselectivity in subsequent synthetic transformations and influences crystallinity and solubility—critical parameters in process chemistry [2] [6]. The compound’s planar conformation facilitates π-stacking interactions in solid-state structures and coordination with metal catalysts, underpinning its utility in complex molecule assembly [1].
Table 1: Key Structural Features of Representative Diarylmethanones
Compound | Aromatic System 1 | Aromatic System 2 | Electronic Character | Notable Applications |
---|---|---|---|---|
Benzophenone | Phenyl | Phenyl | Symmetrical, neutral | UV initiators, polymer chemistry |
(4-Chlorophenyl)(pyridin-2-yl)methanone | 4-Chlorophenyl | Pyridin-2-yl | Polarized, electron-deficient | Pharmaceutical intermediates [8] [10] |
(4-Chlorophenyl)(pyridin-3-yl)methanone | 4-Chlorophenyl | Pyridin-3-yl | Highly polarized, heteroatom-directed | Kinase inhibitor precursors, ligand synthesis [2] [3] |
(Phenyl)(pyridin-4-yl)methanone | Phenyl | Pyridin-4-yl | Dipolar, linear geometry | Metal-organic frameworks (MOFs) |
(4-Chlorophenyl)(pyridin-3-yl)methanone (C₁₂H₈ClNO, MW 217.65 g/mol) serves as a pivotal building block in medicinal chemistry and materials science due to its bifunctional reactivity. The chlorophenyl ring undergoes palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the pyridinyl nitrogen acts as a directing group for metalation or forms coordination complexes with transition metals. This dual functionality enables convergent synthesis of complex architectures:
Table 2: Synthetic Applications of (4-Chlorophenyl)(Pyridin-3-yl)Methanone
Reaction Type | Conditions | Product | Application | Reference |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 4'-Fluoro-(4-chlorophenyl)(pyridin-3-yl)methanone | Kinase inhibitor core scaffold | [3] |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtert-Bu, toluene | N-Methyl-4-(pyridin-3-ylcarbonyl)aniline | Anticancer intermediate | [3] [7] |
Asymmetric Bioreduction | Recombinant E. coli, cyclohexane/H₂O | (S)-(4-Chlorophenyl)(pyridin-3-yl)methanol | Chiral building block for antihistamines | [4] (analog) |
Directed ortho-Metalation | n-BuLi, TMEDA, THF, –78°C | 6-Substituted pyridine derivatives | Ligands for catalytic systems | [10] |
The synthetic exploitation of chlorophenyl-pyridinyl methanones accelerated in the late 1990s with advances in cross-coupling methodologies. Patent US6297375B1 (filed 2000) represents a landmark, disclosing 4-phenyl-pyridine derivatives incorporating this scaffold as kinase inhibitors for cancer and inflammatory disorders. This patent established the compound’s role in generating libraries of N-alkylated propanamides and cyclopropanecarboxamides with optimized target affinity [3]. Subsequent innovations addressed industrial scalability:
Table 3: Patent and Commercial Development Timeline
Year | Milestone | Significance | Source |
---|---|---|---|
2000 | US6297375B1: 4-Phenyl-pyridine derivatives as kinase inhibitors | First claim of therapeutic derivatives from chlorophenyl-pyridinyl ketone scaffolds | [3] |
2021 | Whole-cell biocatalysis in microreactors for diaryl ketone reduction | Enabled high-yield, enantioselective synthesis of chiral alcohols in flow chemistry systems | [4] |
2023 | US12071423B2: Large-scale processes for ketone-derived benzamide salts | Scalable amidation and salt formation protocols for API manufacturing (e.g., lasmiditan intermediates) | [7] |
Present | Commercial availability from BLD Pharmatech, Ambeed, Synthonix | Gram-to-kilogram scale supply for R&D ($10–200/g) | [2] [6] [8] |
The compound remains strategically significant, with computational studies predicting favorable drug-likeness (LogP 2.65, TPSA 29.96 Ų) and CYP450 inhibitory potential [10], positioning it for ongoing innovation in small-molecule therapeutics and catalytic chemistry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7